4-Butyl-1,2-difluorobenzene

Description

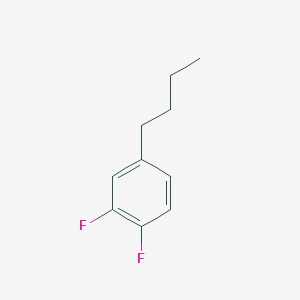

4-Butyl-1,2-difluorobenzene is a fluorinated aromatic compound featuring a butyl substituent at the para position and fluorine atoms at the ortho and meta positions. These analogs are pivotal in pharmaceutical and materials science research due to their unique electronic and steric properties. For example, 4-bromo-1,2-difluorobenzene (CAS 348-61-8) is a key intermediate in synthesizing ethynyl derivatives for adenosine receptor antagonists . Similarly, alkyl and halogen substituents on difluorobenzenes influence reactivity, solubility, and biological activity, making structural comparisons critical for applications in drug design and organic synthesis.

Properties

IUPAC Name |

4-butyl-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJSYCTZKRLYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 4-Bromo-1,2-difluorobenzene (synthesized via directed bromination of 1,2-difluorobenzene).

-

Nucleophile : Butylmagnesium bromide (Grignard reagent) or butyllithium.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Catalyst : Transition metal catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling).

In a representative procedure, 4-bromo-1,2-difluorobenzene reacts with butylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base) to yield 4-butyl-1,2-difluorobenzene. This method parallels the substitution of bromine with tert-butylphenol in the RSC protocol, which achieved an 88.3% yield. However, steric hindrance from the butyl group may necessitate elevated temperatures (e.g., 100–120°C) and extended reaction times.

Challenges:

-

Regioselectivity : Competing substitutions at adjacent fluorine-activated positions.

-

Side Reactions : Homocoupling of boronic acids or dehalogenation.

Diazotization and Fluorination of 4-Butylaniline Derivatives

The Schiemann reaction, as detailed in patent WO1991016287, provides a pathway to fluorinate aromatic amines via diazonium tetrafluoroborate intermediates. Applying this to 4-butylaniline could yield this compound through sequential fluorination.

Synthetic Workflow:

-

Nitration and Reduction :

-

Nitration of 4-butylbenzene to 4-butylnitrobenzene, followed by reduction to 4-butylaniline.

-

-

Diazotization :

-

Treatment of 4-butylaniline with sodium nitrite (NaNO₂) and tetrafluoroboric acid (HBF₄) at 0–5°C to form the diazonium salt.

-

-

Thermal Decomposition :

Data from Analogous Systems:

-

The decomposition of 2,4-difluoroaniline-derived diazonium salts achieved 60–70% yields.

-

Impurities (e.g., trisubstituted byproducts) may form if quenching steps are omitted during diazotization.

Friedel-Crafts Alkylation of 1,2-Difluorobenzene

While fluorine’s electron-withdrawing nature deactivates the ring toward electrophilic substitution, the J-Stage study demonstrated that AlCl₃-mediated formylation of 1,2-difluorobenzene is feasible under controlled conditions. Adapting this, Friedel-Crafts alkylation could theoretically introduce a butyl group.

Procedure:

-

Electrophile : Butyl chloride or butyl bromide.

-

Lewis Acid : AlCl₃ or FeCl₃.

-

Solvent : Dichloromethane or nitrobenzene.

Reaction of 1,2-difluorobenzene with butyl chloride in the presence of AlCl₃ at 0°C may yield this compound. However, the J-Stage experiment reported only a 12% yield for formylation due to competing side reactions, suggesting alkylation would require meticulous optimization.

Limitations:

-

Low Yields : Predominance of para-substitution is unlikely due to fluorine’s meta-directing effect.

-

Isomer Separation : Chromatographic purification needed to isolate the desired regioisomer.

Direct Fluorination of 4-Butylbenzene

Electrophilic fluorination using Selectfluor or F-TEDA-BF₄ offers a modern route to install fluorine atoms. Starting from 4-butylbenzene, this method could introduce fluorine at positions 1 and 2.

Protocol:

-

Fluorinating Agent : Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Solvent : Acetonitrile or DMF.

-

Temperature : 80–100°C.

While this approach avoids multi-step syntheses, the strong electron-donating butyl group may direct fluorination to undesired positions. Patent CN101817724A highlights the importance of solvent-free conditions for thermal decomposition of diazonium salts, but direct fluorination remains underexplored for this substrate.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Key Challenges |

|---|---|---|---|

| NAS (Suzuki Coupling) | 4-Bromo-1,2-difluorobenzene | ~50–70 | Steric hindrance, catalyst cost |

| Schiemann Reaction | 4-Butylaniline | 60–70 | Diazonium salt instability |

| Friedel-Crafts Alkylation | 1,2-Difluorobenzene | <20 | Regioselectivity, side products |

| Direct Fluorination | 4-Butylbenzene | Not reported | Poor regiocontrol, harsh conditions |

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Aromatic Substitution: 4-Butyl-1,2-difluorobenzene can undergo electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid, often in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst can be employed for reduction.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Fluorinated compounds are prevalent in medicinal chemistry due to their ability to modify biological activity. The incorporation of fluorine can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects. For instance, fluorinated benzene derivatives have been investigated for their potential as anticancer agents, with studies showing promising results against various cancer cell lines .

| Compound | Target Disease | Activity |

|---|---|---|

| 4-Butyl-1,2-difluorobenzene | Breast Cancer | Antiproliferative effects |

| This compound | Prostate Cancer | Enhanced bioavailability |

Electrochemical Studies

This compound is utilized as a solvent in electrochemical studies due to its high dielectric constant and non-coordinating nature. It provides a stable medium for the electrochemical analysis of transition metal complexes. Research indicates that this compound allows for the stabilization of reactive intermediates that are otherwise difficult to study .

| Property | Value |

|---|---|

| Dielectric Constant | 13.8 |

| Electrochemical Window | +2.0 V to -2.2 V |

Battery Technology

In the realm of energy storage, this compound has been explored as a component in locally concentrated ionic liquid electrolytes for lithium metal batteries (LMBs). Its role as a cosolvent has shown to enhance lithium ion transport and improve the cycling stability of batteries, achieving high coulombic efficiency rates .

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of fluorinated compounds revealed that this compound exhibited significant activity against breast adenocarcinoma cells (MCF-7). The research highlighted the compound's ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells.

Case Study 2: Electrochemical Behavior

In electrochemical experiments comparing various solvents, this compound was found to facilitate faster electropolymerization rates for metal complexes compared to traditional solvents like acetonitrile. This property was particularly beneficial for developing stable thin films used in sensor applications.

Mechanism of Action

The mechanism of action of 4-butyl-1,2-difluorobenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The fluorine atoms on the benzene ring influence the electron density, making the ring less reactive towards electrophiles but more reactive towards nucleophiles . The butyl group can also influence the reactivity by donating electron density to the ring, making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the properties and applications of 4-substituted-1,2-difluorobenzenes, with data derived from the provided evidence:

*Estimated logP based on increased alkyl chain length compared to bromo analog .

Key Insights:

- Substituent Effects: Halogens (Br, Cl): Bromo and chloro groups act as leaving groups, enabling nucleophilic substitution or cross-coupling reactions. Bromo derivatives are particularly valuable in Pd-catalyzed couplings . Ethynyl: The triple bond in 4-ethynyl-1,2-difluorobenzene facilitates further functionalization (e.g., click chemistry) but requires careful storage to prevent degradation .

Safety and Handling :

Applications :

Research Findings and Limitations

- Synthetic Routes: 4-Bromo-1,2-difluorobenzene is synthesized via Sonogashira coupling using Pd(PPh₃)₂Cl₂ and CuI catalysts, yielding 62% efficiency . Ethynyl derivatives are prepared by deprotection of trimethylsilyl-protected intermediates .

- Data Gaps: Limited information exists on the chloro and ethynyl variants’ physical properties (e.g., melting points). The hypothetical butyl derivative lacks experimental data, requiring further synthesis and characterization.

Biological Activity

4-Butyl-1,2-difluorobenzene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

1. Antimicrobial Activity

Research has shown that derivatives of difluorobenzenes exhibit antimicrobial properties. A study demonstrated that certain substituted difluorobenzenes had significant activity against various fungal strains, suggesting that this compound may possess similar properties .

Table 1: Antimicrobial Activity of Difluorobenzene Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.003 µg/mL |

| Aspergillus fumigatus | 0.005 µg/mL | |

| Cryptococcus neoformans | 0.00015 µg/mL |

2. Cytotoxicity Studies

Cytotoxicity assessments using mammalian cell lines (e.g., L929 fibroblasts) have indicated that while some difluorobenzene derivatives can be toxic at higher concentrations, this compound exhibited relatively low toxicity at its effective antimicrobial concentrations .

Figure 1: Cytotoxicity Assessment

- Control Group : Normal morphology observed.

- Treatment at MIC : No significant morphological changes.

- Higher Concentrations : Notable morphological anomalies indicating toxicity.

The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and are often inhibited by compounds with similar structures .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Case Study 1 : A compound similar to this compound was tested for antifungal activity against resistant strains of Candida species. The study found that modifications to the fluorinated benzene ring enhanced antifungal potency significantly compared to standard treatments like fluconazole .

- Case Study 2 : Research involving microtubule stabilization revealed that compounds with similar structures could influence tubulin polymerization dynamics, suggesting a potential role in neuroprotective therapies .

Q & A

Q. What are the established synthesis routes for 4-Butyl-1,2-difluorobenzene?

Methodological Answer: Synthesis of this compound typically involves halogenation or alkylation of fluorinated aromatic precursors. A common approach includes:

- Friedel-Crafts Alkylation : Reacting 1,2-difluorobenzene with a butyl halide (e.g., 1-bromobutane) using a Lewis acid catalyst (e.g., AlCl₃) to introduce the butyl group at the para position. Reaction conditions (temperature, solvent) must be optimized to minimize polyalkylation .

- Nucleophilic Aromatic Substitution : Substituting a halogen (e.g., bromine) in 4-bromo-1,2-difluorobenzene with a butyl Grignard reagent (e.g., CH₂CH₂CH₂CH₂MgBr) under inert conditions. This method requires precise stoichiometry and dry solvents .

Q. Key Considerations :

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy :

- ¹H NMR : Identifies alkyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 6.5–7.5 ppm). Fluorine substituents deshield adjacent protons, splitting patterns confirm substitution positions .

- ¹⁹F NMR : Directly detects fluorine environments (e.g., δ -110 to -150 ppm for difluorobenzene derivatives) .

- GC-MS : Confirms molecular weight (MW 170.2 g/mol) and purity. Fragmentation patterns distinguish structural isomers .

- FT-IR : Peaks at 1200–1100 cm⁻¹ (C-F stretch) and 2900 cm⁻¹ (C-H stretch in butyl group) validate functional groups .

Q. How can computational modeling optimize experimental design for studying this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration, sulfonation). Calculate Fukui indices to identify reactive sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, toluene vs. THF may alter activation energy in alkylation steps .

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Case Study : DFT predicted meta-directing effects of fluorine in 1,2-difluorobenzene derivatives, aligning with experimental nitration outcomes .

Q. How to resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility)?

Methodological Answer: Contradictions often arise from impurities or measurement variability. Address via:

- Cross-Validation : Use multiple techniques (e.g., differential scanning calorimetry for melting points, headspace GC for vapor pressure) .

- Purity Assessment : Quantify impurities via HPLC or Karl Fischer titration. Even 2% impurities can skew boiling points by 5–10°C .

- Standardized Protocols : Adopt IUPAC guidelines for solubility measurements (e.g., shake-flask method in water/octanol systems) .

Example : Discrepancies in the boiling point of 4-Bromo-1,2-difluorobenzene (reported 150–151°C vs. 145°C) were traced to residual solvents; redistillation under vacuum resolved the issue .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer:

- Drug Design : The butyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting compounds. Fluorine atoms stabilize aromatic rings, reducing metabolic degradation .

- Synthetic Applications :

Case Study : Analogous difluorobenzene derivatives are intermediates in anticoagulants (e.g., apixaban), where fluorine optimizes binding affinity .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage : Keep in flame-proof cabinets (flash point ~33°C) under inert gas (N₂/Ar) to prevent oxidation .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.

- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH (for halogenated byproducts) .

- Waste Disposal : Incinerate in halogen-approved facilities to prevent HF release .

Q. How to address discrepancies in bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity assays) to normalize inter-lab variability .

- Metabolic Profiling : Perform LC-MS/MS to identify metabolites that may interfere with activity measurements .

- Statistical Analysis : Apply ANOVA or Tukey’s test to differentiate true bioactivity from experimental noise .

Example : Variability in antifungal activity of fluorinated benzodiazepines was linked to differences in fungal strain susceptibility and culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.